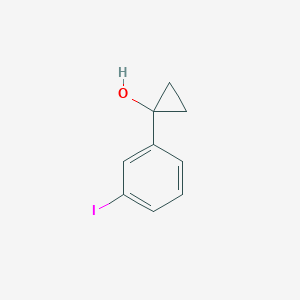
1-(3-Iodophenyl)cyclopropanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Iodophenyl)cyclopropanol is an organic compound with the molecular formula C9H9IO It is characterized by a cyclopropanol ring attached to a phenyl group substituted with an iodine atom at the meta position
准备方法
Synthetic Routes and Reaction Conditions: 1-(3-Iodophenyl)cyclopropanol can be synthesized through several methods. One common approach involves the diastereo- and enantioselective preparation of cyclopropanol derivatives. This method typically employs a copper-catalyzed carbomagnesiation/oxidation sequence on nonfunctionalized cyclopropenes, resulting in high diastereo- and enantiomeric excesses .
Industrial Production Methods:
化学反应分析
Types of Reactions: 1-(3-Iodophenyl)cyclopropanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The iodine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide (NaI) or potassium carbonate (K2CO3).
Major Products: The major products formed from these reactions include various ketones, alcohols, and substituted phenyl derivatives .
科学研究应用
1-(3-Iodophenyl)cyclopropanol has several applications in scientific research:
Chemistry: It serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: It is used in the development of pharmaceuticals, particularly those targeting specific biological pathways.
作用机制
The mechanism by which 1-(3-Iodophenyl)cyclopropanol exerts its effects involves the interaction of its cyclopropanol ring with molecular targets. The compound’s unique structure allows it to participate in various chemical reactions, including ring-opening and coupling reactions. These reactions often involve the formation of intermediates such as β-keto radicals and metal homoenolates, which then engage in downstream reactivity modes to produce diverse products .
相似化合物的比较
Cyclopropanol: The parent compound, cyclopropanol, shares the cyclopropanol ring but lacks the phenyl and iodine substituents.
1-(4-Iodophenyl)cyclopropanol: Similar to 1-(3-Iodophenyl)cyclopropanol but with the iodine atom at the para position.
1-(3-Bromophenyl)cyclopropanol: Contains a bromine atom instead of iodine at the meta position.
Uniqueness: this compound is unique due to the presence of the iodine atom at the meta position of the phenyl ring.
属性
分子式 |
C9H9IO |
|---|---|
分子量 |
260.07 g/mol |
IUPAC 名称 |
1-(3-iodophenyl)cyclopropan-1-ol |
InChI |
InChI=1S/C9H9IO/c10-8-3-1-2-7(6-8)9(11)4-5-9/h1-3,6,11H,4-5H2 |
InChI 键 |
JTEXDSYBPXXCDS-UHFFFAOYSA-N |
规范 SMILES |
C1CC1(C2=CC(=CC=C2)I)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



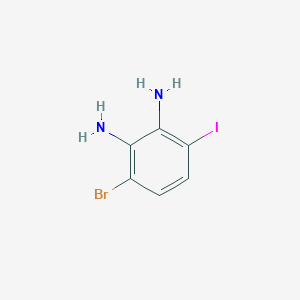
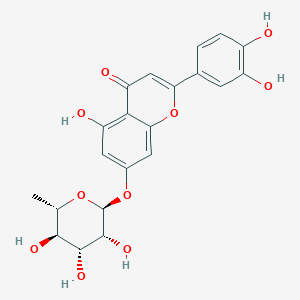
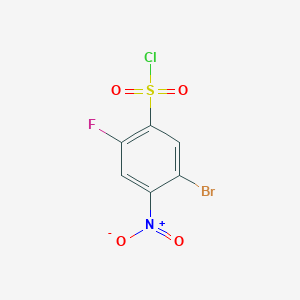
![Ethyl (Z)-2-((1R,4R,6S)-4-((tert-butyldimethylsilyl)oxy)-1-methyl-7-oxabicyclo[4.1.0]heptan-2-ylidene)acetate](/img/structure/B15293115.png)
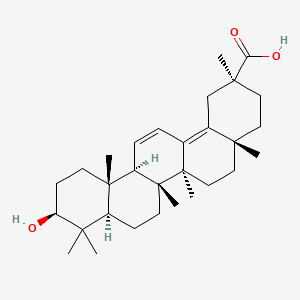

![1-Benzyl-4-bicyclo[1.1.1]pent-1-yl-piperazine](/img/structure/B15293126.png)
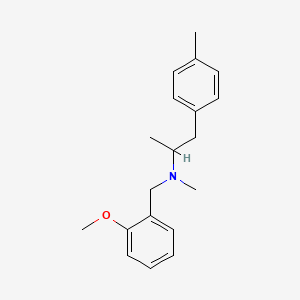
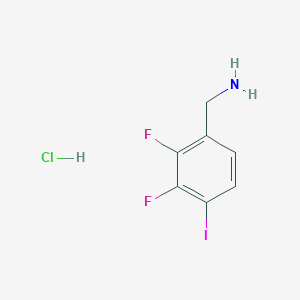
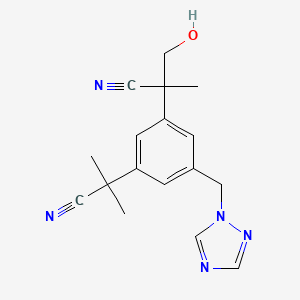
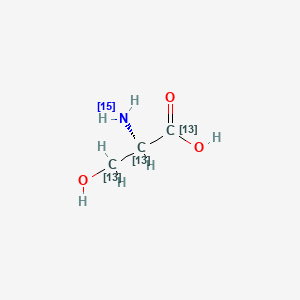
![(2-methyl-1-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B15293160.png)
![N6-({[3-(Methylsulfinyl)propyl]amino}carbonothioyl)lysine-13C6,15N2](/img/structure/B15293163.png)
